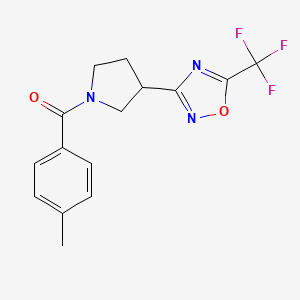

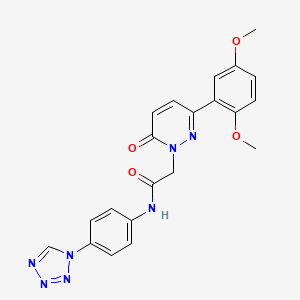

![molecular formula C7H11NO2 B2765289 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2307773-47-1](/img/structure/B2765289.png)

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide” is not specified, similar compounds have been synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a sequential Diels Alder reaction/rearrangement sequence .Aplicaciones Científicas De Investigación

Conformational Studies and Synthetic Applications

Secondary Structures of Homo-Thiopeptides

Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, show a preference for ordered secondary structures with trans-thioamide bonds both in solid state and solution. This insight has implications for designing peptides with specific structural attributes for biomedical applications (Otani et al., 2012).

Microreactor Technology Adaptation

The synthesis sequence involving an exothermic and acylazide step for producing a pharmaceutical intermediate from 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid was adapted to microreactor technology. This adaptation enabled a continuous process under safe conditions, illustrating the potential of microreactors in pharmaceutical manufacturing (Rumi et al., 2009).

Enantioselective Synthesis

An enantioselective synthesis method for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in A2a receptor antagonist synthesis, was developed using enzymatic resolution. This method provides scalable access to this key intermediate, highlighting the utility of enzymatic processes in the synthesis of complex molecules (Wirz et al., 2010).

Organocatalytic Aldol Reactions

The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions was evaluated, revealing improved selectivity over monocyclic analogues. This work contributes to understanding the influence of acid geometry in organocatalysis and its implications for synthesizing chiral compounds (Armstrong et al., 2009).

Reactivity and Derivative Formation

Reactivity Towards Brønsted Acids

7-Oxabicyclo[2.2.1]heptadiene derivatives exhibit diverse reactivity patterns with Brønsted acids, leading to phenols, fulvenes, or retro-Diels–Alder products depending on conditions. This study underscores the complex reactivity of bicyclic systems and their potential in synthetic chemistry (Maggiani et al., 1999).

Bicyclic Amino Acid Derivatives Synthesis

Aza-Diels-Alder reactions in aqueous solutions were used to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating the utility of chiral iminium ions in asymmetric cycloadditions. This methodology provides a route to novel bicyclic amino acid derivatives with potential applications in drug discovery and development (Waldmann & Braun, 1991).

Propiedades

IUPAC Name |

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURCZZYJLZFPGX-PBXRRBTRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)